molecular formula C21H21N3O3S2 B2846401 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 896680-20-9

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2846401
CAS No.: 896680-20-9
M. Wt: 427.54
InChI Key: VUGFDBSPVWUEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 5,6-dihydro-4H-cyclopenta[d]thiazole core linked to a benzamide moiety substituted at the 4-position with an N-ethyl-N-phenylsulfamoyl group.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-24(16-7-4-3-5-8-16)29(26,27)17-13-11-15(12-14-17)20(25)23-21-22-18-9-6-10-19(18)28-21/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGFDBSPVWUEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the cyclopenta[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide moiety is then introduced through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopenta-Thiazole/Thiophene Cores

Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide)
  • Key Features : Cyclopenta-thiophene core, sulfamoyl linkage, and pyrimidine substituent.
  • Activity : Exhibits antiproliferative effects against MCF7 breast cancer cells via tyrosine kinase inhibition (IC₅₀ = 1.2 µM) .
  • Comparison : Unlike the target compound, Compound 24 replaces the thiazole with a thiophene ring and incorporates a pyrimidine-sulfamoyl group. The thiophene core may reduce steric hindrance, enhancing receptor binding.
N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,2-difluoroacetamide
  • Key Features : Same cyclopenta-thiazole core but lacks the sulfamoyl-benzamide moiety.
  • Synthesis : Prepared via amidation of the thiazole amine with difluoroacetyl chloride .

Benzamide-Thiazole Derivatives

N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (Compound 11)
  • Key Features : Benzothiazole core with a 4-methylpiperazine-substituted benzamide.
  • Synthesis: Achieved via coupling of 2-amino-6-bromobenzothiazole with 4-(4-methylpiperazinyl)benzoyl chloride (55% yield) .
  • Activity : Piperazine derivatives often enhance solubility and CNS penetration, though specific data are unavailable.
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide (Compound 4i)
  • Key Features : Methoxybenzothiazole with a piperazinylmethyl substituent.
  • Physicochemical Data : Melting point = 156.8°C; HRMS (m/z): [M+H]⁺ calcd. 466.1975, found 466.1978 .
  • Comparison : The ethylpiperazine group improves hydrophilicity compared to the target compound’s N-ethyl-N-phenylsulfamoyl group, which may confer stronger π-π stacking interactions.

Sulfonamide-Containing Analogues

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9)
  • Key Features : Sulfonyl-linked triazole-thiones with halogen substituents.
  • Spectral Data : IR confirms C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations, supporting thione tautomer dominance .
  • Comparison : The sulfonyl group in these triazoles mimics the sulfamoyl group in the target compound, but the triazole core may offer distinct hydrogen-bonding capabilities.
4-((2-Azidoethoxy)triethyleneglycol)-N-(4-pyridin-2-yl)thiazol-2-yl)benzamide
  • Key Features : Thiazole-linked benzamide with a PEG-azido spacer.
  • Synthesis : Catalytic hydrogenation (Pd/C, H₂) reduces azido groups for bioconjugation applications .
  • Comparison : The hydrophilic PEG spacer contrasts with the hydrophobic N-ethyl-N-phenyl group in the target compound, suggesting divergent pharmacokinetic profiles.

Key Research Findings and Implications

  • Sulfonamide vs. Sulfonyl Groups : The N-ethyl-N-phenylsulfamoyl group may enhance lipophilicity and membrane permeability compared to sulfonyl-linked triazoles .
  • Synthetic Feasibility : Analogous compounds (e.g., Compound 11) are synthesized in moderate yields (55–90%), suggesting feasible scalability for the target compound .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sulfonation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .

Basic: What analytical techniques are essential for verifying structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the cyclopenta[d]thiazole ring (e.g., 1^1H-NMR peaks at δ 2.5–3.5 ppm for fused cyclopentane protons) and sulfamoyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 5 ppm error) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) analysis : Compare with analogs (Table 1) to identify critical functional groups (e.g., ethyl vs. methyl substituents on sulfamoyl) .
  • Statistical validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability .

Q. Table 1. Structural analogs and biological activities

Compound NameKey ModificationsReported ActivitySource
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamideEthyl-thiazole, dimethoxybenzamideAntimicrobial (MIC: 8 µg/mL)
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-...Dimethyl-tetrahydrothiazoleAnti-inflammatory (IC50: 12 nM)

Advanced: What computational methods predict reactivity and guide synthetic route design?

Answer:

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during cyclopenta[d]thiazole ring formation .
  • Reaction path search : Apply the AFIR (Artificial Force Induced Reaction) method to identify low-energy pathways for sulfamoylation .
  • Machine learning : Train models on PubChem data to predict optimal solvent-catalyst combinations .

Advanced: How can reaction yields be improved for large-scale synthesis?

Answer:

  • Batch reactor optimization : Use jacketed reactors with precise temperature control (±1°C) during exothermic steps (e.g., amide coupling) .
  • Flow chemistry : Implement continuous flow systems for sulfonation to reduce side-product formation .
  • DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., molar ratios, stirring rates) and identify critical parameters .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfamoyl group .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How does the compound’s logP affect its pharmacokinetic profile?

Answer:

  • Experimental logP determination : Use shake-flask method (octanol/water partition) to measure hydrophobicity. A logP >3 suggests high membrane permeability but potential solubility issues .
  • Structural adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to improve aqueous solubility while retaining activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.